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Compound of Interest

Compound Name: 5-Ethynyl-2-nitrophenol

Cat. No.: B15322077

5-Ethynyl-2-nitrophenol: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Ethynyl-2-nitrophenol is a substituted aromatic compound of interest in medicinal
chemistry and materials science. Its unique combination of a reactive ethynyl group, an
electron-withdrawing nitro group, and a phenolic hydroxyl moiety makes it a versatile building
block for the synthesis of more complex molecules. This technical guide provides a detailed
overview of the physical and chemical properties, a plausible synthetic route, predicted spectral
data, potential reactivity, and inferred biological activities of 5-Ethynyl-2-nitrophenol, based on
data from analogous compounds.

Core Physical and Chemical Properties

Quantitative data for 5-Ethynyl-2-nitrophenol is not readily available in the public domain. The
following table summarizes the known properties and provides estimated values based on
structurally similar compounds such as 2-nitrophenol and other substituted nitrophenols.
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Data Source/Basis for

Property Value (Predicted/Known) L.
Prediction
Molecular Formula CsHsNOs3 Known
Molecular Weight 163.13 g/mol Known
CAS Number 928780-90-9 Known
Appearance Yellowish solid (Predicted) Based on 2-nitrophenol[1]
Higher than 2-nitrophenol (44-
45°C) due to increased
Melting Point 80-90 °C (Predicted) molecular weight and potential
for intermolecular interactions
via the ethynyl group.
Higher than 2-nitrophenol
Boiling Point > 215 °C (Predicted) (216°C) due to increased
molecular weight.
Similar to 2-nitrophenol (~7.2)
as the ethynyl group at the
) meta position to the hydroxyl
pKa ~7.0 (Predicted) )
group is expected to have a
minor electronic effect on the
acidity of the phenol.
Sparingly soluble in water;
B Soluble in organic solvents like  Based on the properties of
Solubility

ethanol, acetone, and ethyl

acetate (Predicted)

nitrophenols.[1]

Synthesis and Experimental Protocols

The most logical and widely used method for the synthesis of aryl alkynes is the Sonogashira

coupling reaction.[2][3][4] This reaction involves the coupling of a terminal alkyne with an aryl

halide, catalyzed by a palladium-copper system.[2][3][4]

Proposed Synthetic Pathway: Sonogashira Coupling
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A plausible route to 5-Ethynyl-2-nitrophenol involves the Sonogashira coupling of a 5-halo-2-
nitrophenol (e.g., 5-iodo-2-nitrophenol) with a protected or terminal alkyne, followed by
deprotection if necessary.

Sonogashira
Coupling

g

G-Iodo-z-nitropheno

@thynyltrimethylsilane)
I

|

5-(Trimethylsilylethynyl)-2-nitrophenol

—
S e 5-Ethynyl-2-nitrophenol
Deprotection
(e.g., K2COs, MeOH)

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Ethynyl-2-nitrophenol via Sonogashira coupling.

Detailed Experimental Protocol (Adapted from General
Sonogashira Coupling Procedures)

This protocol is a general guideline and would require optimization for the specific synthesis of
5-Ethynyl-2-nitrophenol.

Materials:
e 5-lodo-2-nitrophenol (1.0 eq)[5][6]

o Ethynyltrimethylsilane (1.2 eq)
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Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz) (0.03 eq)
Copper(l) iodide (Cul) (0.05 eq)

Triethylamine (EtsN) (3.0 eq)

Anhydrous tetrahydrofuran (THF)

Potassium carbonate (K2COs)

Methanol (MeOH)

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:

Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (e.g.,
argon or nitrogen), add 5-iodo-2-nitrophenol, Pd(PPhs)2Clz, and Cul.

Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. Stir the
mixture until all solids are dissolved.

Alkyne Addition: Add ethynyltrimethylsilane dropwise to the reaction mixture at room
temperature.

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove
the catalysts. Wash the filter cake with THF.

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride
solution, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude protected product.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

o Deprotection: Dissolve the crude product in methanol and add potassium carbonate. Stir the

mixture at room temperature for 2-4 hours.

 Final Purification: After deprotection, neutralize the mixture with dilute HCI| and extract the
product with ethyl acetate. Purify the final product by column chromatography on silica gel.

Predicted Spectral Data

Direct spectral data for 5-Ethynyl-2-nitrophenol is not available. The following predictions are

based on the analysis of structurally related compounds.

'H NMR Spectroscopy (Predicted)

The predicted *H NMR spectrum in CDClIs would show the following signals:

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b15322077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15322077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift Lo . . e e
Multiplicity Integration Assignment Justification
(3, ppm)
The phenolic
proton of 2-
nitrophenol

appears around
~10.5 S 1H -OH 10.57 ppm due
to intramolecular
hydrogen
bonding with the
nitro group.[7]

Aromatic proton
ortho to the nitro
group and meta
~8.2 d 1H H-3 to the hydroxyl
group. The nitro
group is strongly

deshielding.

Aromatic proton
meta to both the
nitro and

~7.7 dd 1H H-4
hydroxyl groups
and ortho to the

ethynyl group.

Aromatic proton

ortho to the
~7.1 d 1H H-6 hydroxyl group

and meta to the

nitro group.

The acetylenic

proton signal is
~3.2 S 1H -C=CH o

expected in this

region.
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3C NMR Spectroscopy (Predicted)

The predicted 13C NMR spectrum in CDCIs would show the following signals:

Chemical Shift (6, ppm) Assignment Justification

The carbon bearing the
~155 C-1 (C-OH) hydroxyl group in nitrophenols

is typically found in this region.

The carbon attached to the

electron-withdrawing nitro

~140 C-2 (C-NO2) S
group is significantly
deshielded.
~135 C-4 Aromatic CH carbon.
~128 C-6 Aromatic CH carbon.
The carbon attached to the
~125 C-5 (C-C=CH)
ethynyl group.
~120 C-3 Aromatic CH carbon.
The sp-hybridized carbon of
~83 -C=CH
the alkyne.
The terminal sp-hybridized
~79 -C=CH

carbon of the alkyne.

FTIR Spectroscopy (Predicted)

The predicted major peaks in the FTIR spectrum (KBr pellet) are:
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Wavenumber (cm~?) Assignment Justification

Characteristic of a phenolic
~3300 O-H stretch (broad) hydroxyl group involved in
hydrogen bonding.[8][9]

Characteristic of a terminal

~3250 =C-H stretch
alkyne.
Characteristic of a terminal
~2100 C=C stretch (weak)
alkyne.
Asymmetric and symmetric Characteristic of a nitro group
~1580, 1340 -
NO:2 stretch on an aromatic ring.[8][9]
o Typical for substituted benzene
~1600, 1470 C=C aromatic ring stretch )
rings.
Phenolic C-O stretching
~1250 C-O stretch

vibration.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show:
e Molecular lon (M*): A prominent peak at m/z = 163.
e Major Fragmentation Pathways:

o Loss of NO2 (m/z = 117)

o Loss of CO (from the phenolic ring, m/z = 135)

o Loss of CzH (ethynyl group, m/z = 138)

o Fragmentation of the aromatic ring.

The mass spectra of nitrophenols are known to show characteristic fragmentation patterns,
including the loss of the nitro group and ring cleavage.[10][11][12]
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Reactivity and Potential Signaling Pathways
Chemical Reactivity

The chemical reactivity of 5-Ethynyl-2-nitrophenol is dictated by its three functional groups:

o Ethynyl Group: The terminal alkyne is a versatile handle for further chemical modifications. It
can undergo:

o

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

[¢]

Sonogashira Coupling: Further coupling reactions with aryl or vinyl halides.

[¢]

Hydration: To form the corresponding methyl ketone.

Reduction: To form the corresponding ethyl or ethenyl group.[13]

[e]

» Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the
aromatic ring towards electrophilic substitution. It can be:

o Reduced: To an amino group, which is a key transformation in the synthesis of many
pharmaceuticals and dyes. The reduction can be achieved using various reagents like
SnCI2/HCI or catalytic hydrogenation.

» Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a
phenoxide. It can undergo:

o Etherification: Reaction with alkyl halides in the presence of a base.

o Esterification: Reaction with acyl chlorides or anhydrides.

| 5-Ethynyl-2-nitrophenol

Nitro 'Group Reactions

Ethynyl Group Reactions

v I—%}/droxyl Group Reactiohs

Click Chemistry Sonogashira Coupling Hydratlon
(Triazole formation) (Further C-C bond formation) (Ketone formation)

Reduction

(Amine formation) Ethenﬂcatlon) (Estermcauon)
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Caption: Key chemical reactions of 5-Ethynyl-2-nitrophenol.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 5-Ethynyl-2-nitrophenol, the activities of related
nitrophenols suggest several areas of potential interest for researchers.

 Toxicity: Nitrophenols are generally considered toxic and can cause a range of adverse
health effects, including methemoglobinemia, and damage to the liver and kidneys.[1][14][15]
[16][17] The toxicity of nitroaromatic compounds is often linked to the reduction of the nitro
group to reactive intermediates.[18][19]

o Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. The
mechanism is often attributed to the generation of reactive nitrogen species upon reduction
of the nitro group within microbial cells.

e Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic structure could
allow for interaction with various enzyme active sites.

Further research is required to elucidate any specific biological activities and to understand the
potential involvement of 5-Ethynyl-2-nitrophenol in cellular signaling pathways.

Conclusion

5-Ethynyl-2-nitrophenol is a promising, yet underexplored, chemical entity. This technical
guide, by compiling known data and providing informed predictions based on analogous
compounds, serves as a foundational resource for researchers. The versatile reactivity of its
functional groups opens avenues for its use in the synthesis of novel compounds with potential
applications in drug discovery and materials science. However, due to the predicted toxicity
based on related nitrophenols, appropriate safety precautions should be taken during its
handling and use. Further experimental validation of the properties and activities outlined in this
guide is essential for its future application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 5-Ethynyl-2-
nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15322077#physical-and-chemical-properties-of-5-
ethynyl-2-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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